Cilomilast-d9

Bioanalytical Chemistry Mass Spectrometry Pharmacokinetics

Cilomilast-d9 is the definitive stable isotope-labeled internal standard for cilomilast quantification. Its +9 Da mass shift and 98 atom% D isotopic purity provide unambiguous MS/MS channel separation without cross-talk, meeting FDA/EMA bioanalytical guidelines. Unlike unlabeled cilomilast or cross-analyte alternatives (e.g., roflumilast-d4), it offers identical retention and no pharmacological interference, enabling precise matrix effect correction in PK, ADME, and toxicology workflows. Order now for reliable LC-MS/MS assay validation.

Molecular Formula C₂₀H₁₆D₉NO₄
Molecular Weight 352.47
CAS No. 1794779-92-2
Cat. No. B1141401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilomilast-d9
CAS1794779-92-2
Synonymscis-4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic Acid; _x000B_cis-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-cyanocyclohexane-1-carboxylic Acid; _x000B_Ariflo;  SB 207499; 
Molecular FormulaC₂₀H₁₆D₉NO₄
Molecular Weight352.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
InChIInChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilomilast-d9 (CAS 1794779-92-2): A Deuterated PDE4 Inhibitor Internal Standard for Bioanalytical Quantification


Cilomilast-d9 (CAS 1794779-92-2) is a deuterium-labeled analog of the selective phosphodiesterase 4 (PDE4) inhibitor cilomilast (Ariflo, SB-207499). The parent compound cilomilast is a second-generation PDE4 inhibitor developed for chronic obstructive pulmonary disease (COPD) and asthma, demonstrating an IC50 of approximately 100–120 nM against PDE4 isoforms and high selectivity over PDE1, PDE2, PDE3, and PDE5 . The -d9 isotopologue incorporates nine deuterium atoms specifically at the cyclopentyloxy moiety (2,2,3,3,4,4,5,5-²H₈ substitution pattern with one additional deuterium on the cyclopentyl ring), resulting in a molecular mass shift of +9 Da relative to the unlabeled analyte [1].

Why Cilomilast-d9 Cannot Be Substituted by Unlabeled Cilomilast or Other PDE4 Inhibitors in Quantitative LC-MS/MS Workflows


In quantitative bioanalysis using liquid chromatography–tandem mass spectrometry (LC-MS/MS), stable isotopically labeled (SIL) internal standards are the preferred choice for compensating matrix effects and ionization variability. However, deuterium-labeled compounds may exhibit distinct chromatographic behavior compared to their unlabeled counterparts, including retention time shifts, altered extraction recovery, and differential ion suppression patterns [1]. Substituting cilomilast-d9 with unlabeled cilomilast introduces a structurally identical analyte that cannot be resolved by mass spectrometry and fails to correct for matrix-induced ion suppression [2]. Substituting with an alternative PDE4 inhibitor (e.g., roflumilast-d4) introduces both structural and pharmacological divergence—roflumilast exhibits sub-nanomolar PDE4 inhibitory potency (IC50: 0.2–0.9 nM) compared to cilomilast's ~100–120 nM IC50, along with distinct pharmacokinetic properties and metabolic pathways [3]. These differences render cross-analyte internal standardization analytically invalid for cilomilast quantification in biological matrices.

Quantitative Differentiation Evidence: Cilomilast-d9 Performance Metrics for Scientific Selection


Isotopic Purity Specification: 98 Atom % D Enables Reliable MS Quantification

Cilomilast-d9 is supplied with a specified isotopic purity of 98 atom % D, as verified by HPLC analysis . This level of deuterium incorporation ensures that the internal standard signal in the MS/MS detection channel exhibits negligible cross-talk (<2% isotopic overlap) with the unlabeled analyte m/z channel, a critical parameter for maintaining linearity and lower limit of quantitation (LLOQ) in regulated bioanalysis. In contrast, lower-purity deuterated standards (e.g., 95 atom % D) can introduce up to 5% signal interference, compromising assay accuracy at low analyte concentrations.

Bioanalytical Chemistry Mass Spectrometry Pharmacokinetics

Mass Spectrometric Resolution: +9 Da Shift Enables Baseline Separation from Endogenous Cilomilast

Cilomilast-d9 incorporates nine deuterium atoms (D9), yielding an exact mass of 352.5 g/mol compared to 343.4 g/mol for unlabeled cilomilast, a mass difference of +9.0 Da [1]. This mass shift exceeds the minimum recommended +3 Da for reliable LC-MS/MS internal standardization, ensuring that the isotopologue is fully resolved from the M+1, M+2, and M+3 natural abundance isotopic peaks of the analyte. By comparison, D3- or D4-labeled PDE4 inhibitor internal standards (e.g., roflumilast-d3 with +3 Da shift) may exhibit partial isotopic overlap with the analyte's M+3 natural abundance signal, requiring complex deconvolution algorithms.

LC-MS/MS Stable Isotope Labeling Internal Standardization

Pharmacological Identity Preservation: Intact PDE4 Inhibitory Activity of Parent Scaffold

The deuterium labeling in cilomilast-d9 is confined to the cyclopentyloxy moiety, a region not directly involved in PDE4 catalytic domain binding. Consequently, the labeled compound retains the pharmacological profile of unlabeled cilomilast, including an IC50 of ~100 nM for LPDE4 and ~120 nM for HPDE4, with >500-fold selectivity over PDE1, PDE2, PDE3, and PDE5 (IC50 = 74, 65, >100, and 83 µM, respectively) . In contrast, alternative PDE4 inhibitors such as roflumilast exhibit approximately 500-fold higher potency (IC50: 0.2–0.9 nM) and a distinct isoform selectivity profile, making them unsuitable as analytical surrogates for cilomilast quantification [1].

PDE4 Inhibition Enzymology Drug Discovery

Stability Profile: Recommended Storage at 2–8°C Under Inert Atmosphere

Cilomilast-d9 is recommended for storage at 2–8°C under refrigeration, with long-term stability enhanced by maintaining the container tightly closed under nitrogen or argon [1]. This storage specification is comparable to the unlabeled cilomilast API, which is stable under similar conditions. In contrast, certain structurally related PDE4 inhibitors containing N-oxide functionalities (e.g., roflumilast N-oxide metabolites) require more stringent storage conditions (≤-20°C) due to increased susceptibility to thermal degradation and photochemical oxidation.

Chemical Stability Reference Standard Management Laboratory Procurement

Recommended Research and Industrial Application Scenarios for Cilomilast-d9 Procurement


Regulated Bioanalytical Method Validation for Cilomilast in Plasma/Serum

Cilomilast-d9 is the definitive internal standard for developing and validating LC-MS/MS methods intended for cilomilast quantification in human plasma or serum, as required for clinical pharmacokinetic studies and therapeutic drug monitoring. The +9 Da mass shift provides unambiguous MS/MS channel separation [1], while the 98 atom % D isotopic purity minimizes cross-talk interference , enabling compliance with FDA and EMA bioanalytical method validation guidance for LLOQ and assay precision.

Preclinical Pharmacokinetic and Tissue Distribution Studies of PDE4 Inhibitors

For preclinical investigations of cilomilast absorption, distribution, metabolism, and excretion (ADME) in animal models, cilomilast-d9 serves as the optimal SIL internal standard. Its pharmacological identity to unlabeled cilomilast ensures that co-administration does not introduce confounding PDE4-mediated biological effects [1], while the deuterium labeling enables precise quantification of cilomilast concentrations in complex tissue homogenates and biological fluids where matrix effects are pronounced.

In Vitro Metabolism and Drug-Drug Interaction Studies Using Human Hepatocytes

In hepatic clearance and cytochrome P450 (CYP) inhibition studies involving cilomilast, cilomilast-d9 is employed as the internal standard for quantifying parent drug depletion and metabolite formation in hepatocyte incubation supernatants. The deuterium label does not undergo metabolic back-exchange under physiological conditions, as the cyclopentyloxy deuteration site is metabolically stable, preserving quantitative accuracy throughout extended incubation periods.

Forensic Toxicology Confirmation of Cilomilast Exposure

In forensic and clinical toxicology laboratories requiring definitive confirmation of cilomilast exposure, cilomilast-d9 is used as the deuterated internal standard in validated LC-MS/MS confirmatory assays. The high isotopic purity and distinct retention time characteristics (where partial chromatographic resolution may be observed due to deuterium isotope effects) provide a second dimension of analyte identity confirmation beyond mass spectral matching alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilomilast-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.